Synthesis and Characterization of Ethyl 3,3-dimethyl-4-nitrobutanoate: A Technical Overview
Synthesis and Characterization of Ethyl 3,3-dimethyl-4-nitrobutanoate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,3-dimethyl-4-nitrobutanoate is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring both a nitro group and an ester functionality, makes it a versatile building block for the construction of more complex molecules.[1] The presence of gem-dimethyl groups can also impart steric stability and influence selectivity in subsequent chemical transformations.[1] This document provides a technical overview of the synthesis and characterization of this compound, based on available chemical literature and supplier information.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 3,3-dimethyl-4-nitrobutanoate is presented in Table 1.
Table 1: Physicochemical Data for Ethyl 3,3-dimethyl-4-nitrobutanoate
| Property | Value | Reference(s) |
| CAS Number | 130912-54-8 | [3] |
| Molecular Formula | C₈H₁₅NO₄ | [1][3] |
| Molecular Weight | 189.21 g/mol | [1][4] |
| Purity (Typical) | ≥95-97% | [1][3] |
| Storage Conditions | 2-8 °C or Room Temperature | [1][3] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Synthesis Pathway
A plausible reaction scheme is the 1,4-addition of nitromethane (B149229) to ethyl 3,3-dimethylacrylate in the presence of a base catalyst. This proposed pathway is analogous to the documented synthesis of similar γ-nitro aliphatic methyl esters. The general mechanism for a Michael addition is depicted in the diagram below.
Figure 1: Proposed Michael addition pathway for the synthesis of Ethyl 3,3-dimethyl-4-nitrobutanoate.
Postulated Experimental Protocol
Based on analogous syntheses of related γ-nitro esters, a potential experimental protocol for the synthesis of Ethyl 3,3-dimethyl-4-nitrobutanoate is outlined below. Note: This is a theoretical procedure and would require optimization and validation.
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Reaction Setup: To a solution of ethyl 3,3-dimethylacrylate in a suitable solvent (e.g., the nitromethane reactant itself or an inert solvent like THF), add nitromethane.
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Catalyst Addition: A catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the reaction mixture.
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Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature to a moderately elevated temperature) until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: The reaction is quenched, typically with a dilute acid solution. The product is then extracted into an organic solvent.
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Purification: The crude product is purified, commonly by column chromatography on silica (B1680970) gel, to yield the pure Ethyl 3,3-dimethyl-4-nitrobutanoate.
The workflow for this proposed synthesis is illustrated in the following diagram.
Figure 2: A generalized workflow for the synthesis and characterization of Ethyl 3,3-dimethyl-4-nitrobutanoate.
Characterization
The structural elucidation and confirmation of purity for Ethyl 3,3-dimethyl-4-nitrobutanoate would be achieved through standard analytical techniques. While specific spectral data is not publicly available in the searched literature, the expected characterization methods are listed below. Commercial suppliers may provide such data upon request.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy would be used to identify the number and types of protons and their connectivity in the molecule.
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¹³C NMR spectroscopy would confirm the presence of the eight carbon atoms in their distinct chemical environments.
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Infrared (IR) Spectroscopy: This technique would be employed to identify the key functional groups, notably the strong absorbances corresponding to the nitro group (N-O stretching) and the ester carbonyl group (C=O stretching).
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
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Chromatographic Techniques: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would be utilized to assess the purity of the synthesized compound.
Applications in Research and Development
Ethyl 3,3-dimethyl-4-nitrobutanoate serves as an important precursor in multi-step organic syntheses. The nitro group can be readily transformed into other functional groups, such as amines, which are prevalent in biologically active molecules. This makes it a key starting material for the synthesis of novel pharmaceutical candidates and agrochemicals.[1]
Conclusion
Ethyl 3,3-dimethyl-4-nitrobutanoate is a commercially available synthetic intermediate with significant potential in drug discovery and development. While a detailed, peer-reviewed synthesis protocol and full characterization data are not widely published, its synthesis can be reasonably proposed to proceed via a Michael addition reaction. The characterization of this compound relies on standard spectroscopic and chromatographic methods. Further research to develop and publish a validated, high-yield synthesis would be a valuable contribution to the field of medicinal and synthetic chemistry.
